4-[5-chloro-2-(isopropylamino)pyridin-4-yl]-N-[1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide hydrochloride . This nomenclature reflects the compound’s core structure:
- A 1H-pyrrole-2-carboxamide backbone forms the central scaffold.
- At the 4-position of the pyrrole ring, a 5-chloro-2-(propan-2-ylamino)pyridin-4-yl substituent is attached.
- The carboxamide group at the 2-position of the pyrrole is linked to a 1-(3-chlorophenyl)-2-hydroxyethyl side chain.
- A hydrochloride counterion neutralizes the compound’s basic nitrogen atoms.
The structural hierarchy prioritizes the pyrrole ring as the parent system, with substituents ordered by complexity and functional group priority rules. The pyridine ring’s substitution pattern (chloro at C5, isopropylamino at C2) and the stereochemistry of the hydroxyethyl group further define the molecule’s spatial arrangement.
CAS Registry Number and Alternative Chemical Identifiers
The compound is uniquely identified by the CAS Registry Number 1956366-10-1 , which distinguishes it from structurally similar analogs. Additional identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| PubChem CID | 78121805 | |
| ChemSpider ID | 32702884 | |
| Synonymous Names | Ulixertinib hydrochloride, BVD-523 hydrochloride |
These identifiers ensure precise referencing across chemical databases and regulatory documents. For example, Ulixertinib hydrochloride is the common name used in pharmacological contexts, emphasizing its role as an extracellular signal-regulated kinase (ERK) inhibitor.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C21H23Cl3N4O2 , accounting for:
- 21 carbon atoms : Distributed across the pyrrole, pyridine, and aryl rings.
- 3 chlorine atoms : Two on the pyridine and aryl rings, one from the hydrochloride salt.
- 4 nitrogen atoms : Present in the pyrrole, pyridine, and amide groups.
The calculated molecular weight is 469.79 g/mol , consistent with high-resolution mass spectrometry data. A detailed mass composition is provided below:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 21 | 12.01 | 252.21 |
| H | 23 | 1.008 | 23.18 |
| Cl | 3 | 35.45 | 106.35 |
| N | 4 | 14.01 | 56.04 |
| O | 2 | 16.00 | 32.00 |
| Total | 469.79 |
The hydrochloride salt contributes 36.46 g/mol (Cl: 35.45 g/mol, H: 1.008 g/mol), aligning with the molecular formula’s stoichiometry.
Stereochemical Considerations in the Hydroxyethyl Substituent
The 2-hydroxyethyl side chain introduces a chiral center at the carbon atom bonded to the hydroxyl group. The compound exists predominantly as the (S)-enantiomer , as evidenced by its synthetic route and crystallographic data. Key stereochemical features include:
- Absolute configuration : The (S)-designation indicates that the hydroxyl group occupies a specific spatial position relative to the 3-chlorophenyl ring.
- Impact on bioactivity : Enantiomeric purity is critical for the compound’s kinase inhibition profile, as the (R)-enantiomer exhibits reduced binding affinity.
The stereochemistry is preserved during synthesis through chiral resolution techniques or asymmetric catalysis, ensuring pharmacological relevance.
Properties
Molecular Formula |
C21H23Cl3N4O2 |
|---|---|
Molecular Weight |
469.8 g/mol |
IUPAC Name |
N-[1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H22Cl2N4O2.ClH/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13;/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29);1H |
InChI Key |
DKGYQCPFBWFTHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ulixertinib hydrochloride involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of ulixertinib hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Ulixertinib hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .
Scientific Research Applications
Ulixertinib hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study ERK1/2 signaling pathways.
Biology: Investigated for its effects on cell proliferation, differentiation, and survival.
Medicine: Under clinical trials for the treatment of various cancers, including melanoma, colorectal cancer, and pancreatic cancer.
Mechanism of Action
Ulixertinib hydrochloride exerts its effects by inhibiting the activity of ERK1/2, which are key components of the MAPK signaling pathway. This pathway is involved in regulating cell proliferation, differentiation, and survival. By inhibiting ERK1/2, ulixertinib hydrochloride disrupts the signaling cascade, leading to reduced tumor growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related molecules with pyridine, pyrimidine, or carboxamide moieties (Table 1).
Table 1: Structural Comparison of Selected Compounds
Key Observations :
- Chlorine Substitution : The target compound and LY2409881 both feature chloro groups, which enhance electrophilicity and binding to hydrophobic pockets in biological targets .
- Hydrophilic Moieties : The hydroxyethyl group in the target compound and hydroxyethoxyethyl in improve aqueous solubility compared to purely aromatic analogs like 4e .
- Amide Linkages : All compounds utilize carboxamide groups for hydrogen bonding, critical for target engagement.
Pharmacokinetic and Bioactivity Insights
While direct bioactivity data for the target compound are unavailable, comparisons with analogs suggest:
- Metabolic Stability: The isopropylamino group in the target compound may reduce oxidative metabolism compared to the methylpiperazinyl group in LY2409881, which is prone to N-demethylation .
- Solubility : The hydroxyethyl side chain may enhance solubility over 4e, which lacks polar substituents beyond methoxy .
Biological Activity
The compound 4-[5-chloro-2-(isopropylamino)pyridin-4-yl]-N-[1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide hydrochloride , commonly referred to as compound 1 , is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Characteristics
- Chemical Name : 4-[5-chloro-2-(isopropylamino)pyridin-4-yl]-N-[1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide hydrochloride
- CAS Number : 869886-67-9
- Molecular Formula : C21H22Cl2N4O2
- Molecular Weight : 433.33 g/mol
- Purity : ≥98% .
Compound 1 exhibits various biological activities primarily attributed to its structural components, particularly the pyridine and pyrrole moieties. The following mechanisms have been identified:
-
Inhibition of Cancer Cell Proliferation :
- Studies indicate that compound 1 demonstrates significant antiproliferative activity against several human cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The compound's structure allows it to interfere with cellular signaling pathways crucial for tumor growth and survival .
- Antimicrobial Properties :
- Modulation of Inflammatory Responses :
Pharmacological Effects
Anticancer Activity Assessment
In a notable study, compound 1 was screened against multicellular spheroids to assess its anticancer efficacy. The results indicated that it significantly reduced cell viability in a dose-dependent manner compared to standard chemotherapeutics like 5-fluorouracil, showcasing its potential as a novel anticancer agent .
Evaluation of Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of compound 1 against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition at low micromolar concentrations, suggesting its viability as a lead for antibiotic development .
Q & A
Q. What experimental strategies are recommended for optimizing multi-step synthesis of this compound?
- Methodological Answer: Multi-step synthesis optimization requires systematic screening of reaction conditions. For example, base selection (e.g., sodium carbonate, DBU) significantly impacts coupling efficiency in amide bond formation, as demonstrated in analogous multi-step syntheses . Employ a Design of Experiments (DoE) approach to minimize trial-and-error by varying parameters (temperature, solvent, stoichiometry) and analyzing interactions using statistical tools like response surface methodology (RSM) . Prioritize intermediates with >95% purity (HPLC) to avoid downstream impurities .
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- Methodological Answer:
- Structural Confirmation: Use high-resolution NMR (¹H/¹³C) to resolve aromatic protons and amine groups, complemented by FT-IR for functional group validation (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
- Purity Analysis: HPLC with UV detection (λ = 254 nm) is essential for quantifying impurities. For chiral centers, employ chiral stationary phases or polarimetry .
- Mass Spectrometry: LC-MS (ESI+) confirms molecular weight and detects degradation products .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer: Conduct accelerated stability studies under ICH guidelines:
- Thermal Stability: Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC .
- Photostability: Expose to UV light (ICH Q1B) to identify light-sensitive moieties (e.g., chlorophenyl groups) . Use argon-purged vials for hygroscopic intermediates .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between predicted and experimental reaction yields?
- Methodological Answer: Integrate quantum mechanical (QM) calculations (e.g., DFT for transition-state analysis) with machine learning (ML) models trained on reaction databases. For instance, ICReDD’s workflow combines reaction path searches (via GRRM) with Bayesian optimization to refine experimental conditions . If yields deviate >10% from predictions, re-examine solvent effects or byproduct formation using MD simulations .
Q. What methodologies are effective in analyzing contradictory bioactivity data across assay platforms?
- Methodological Answer:
- Assay Validation: Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .
- Data Normalization: Account for batch effects (e.g., cell passage number, reagent lot variability) using Z-score normalization .
- Meta-Analysis: Apply hierarchical clustering to identify outlier datasets and re-test under standardized conditions .
Q. How can structure-activity relationship (SAR) studies be designed to balance efficiency and depth?
- Methodological Answer:
- Fragment-Based Design: Synthesize derivatives with systematic substitutions (e.g., isopropyl → cyclopropyl, chloro → fluoro) .
- High-Throughput Screening (HTS): Use 96-well plates to test analogs against target enzymes (e.g., kinases) with IC₅₀ determination via fluorescence polarization .
- Cheminformatics: Apply QSAR models (e.g., Random Forest) to prioritize analogs with predicted logP <3 and polar surface area >80 Ų .
Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?
- Methodological Answer:
- Process Intensification: Transition from batch to flow chemistry for exothermic steps (e.g., Grignard reactions) to improve heat transfer .
- Byproduct Management: Use inline FTIR or PAT (Process Analytical Technology) to monitor intermediates in real-time .
- Solvent Recycling: Implement membrane separation (e.g., nanofiltration) for DMF recovery, reducing waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
